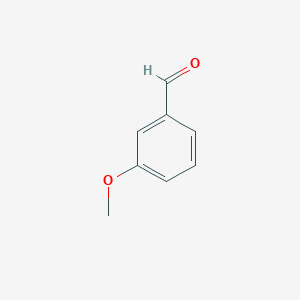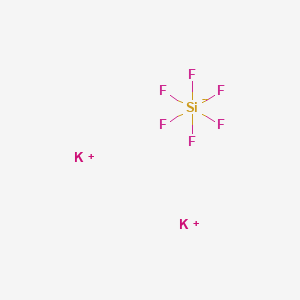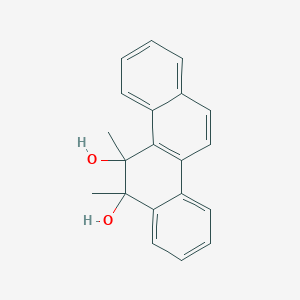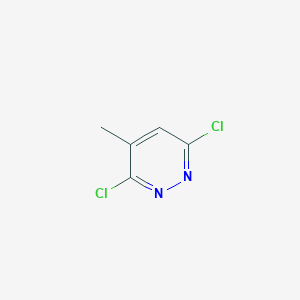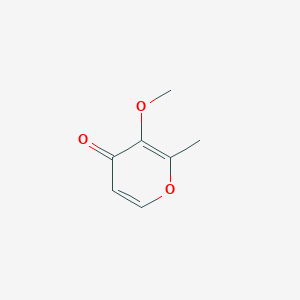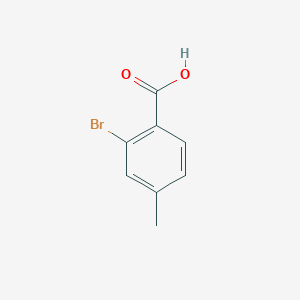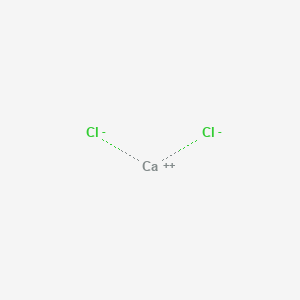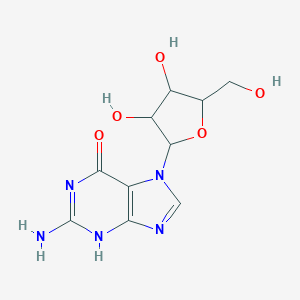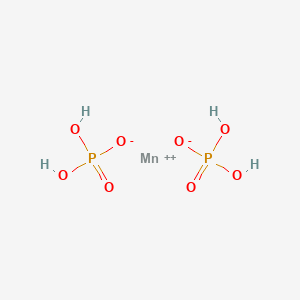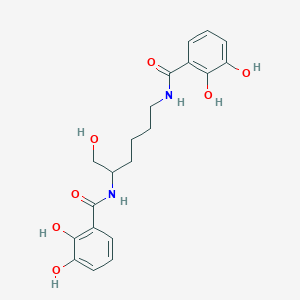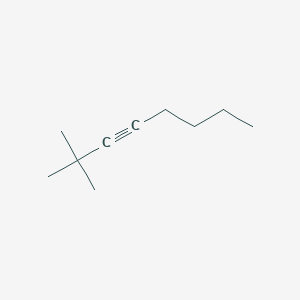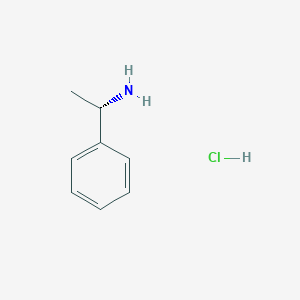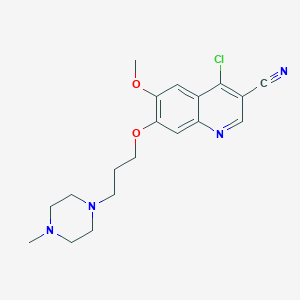
1,2,5,6-四氯萘
描述
1,2,5,6-Tetrachloronaphthalene is a polychlorinated naphthalene (PCN) with the molecular formula C10H4Cl4. It is one of the many chlorinated derivatives of naphthalene, known for its dioxin-like toxic properties. This compound can induce various biochemical changes by activating cellular aryl hydrocarbon receptors (AhR) .
科学研究应用
1,2,5,6-Tetrachloronaphthalene has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and degradation of polychlorinated naphthalenes.
Toxicology: Investigated for its toxic effects and mechanisms of action in biological systems.
Analytical Chemistry: Used as a reference standard in the analysis of polychlorinated naphthalenes in environmental samples.
作用机制
Mode of Action
The degradation of 1,2,5,6-Tetrachloronaphthalene was evaluated over three of the prepared rod-like Fe–Al composite oxides . The results showed that their reactive activities were in the order of FeAl-5 > FeAl-10 > FeAl-1 . The generation of trichloronaphthalenes, dichloronaphthalenes, and monochloronaphthalenes suggested the occurrence of successive hydrodechlorination reactions .
Biochemical Pathways
The major hydrodechlorination pathway was judged to be CN-27 / CN-14 / CN-4 / CN-2 . Additionally, the detected 1,2,3,4,6-pentachloronaphthalene (CN-50) and 1,2,4,6/7-tetrachloronaphthalenes (CN-33/34) suggested the reverse chlorination reaction also happened while the hydrodechlorination reaction was occurring .
Pharmacokinetics
It is known that the compound has a molecular weight of 265951 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 1,2,5,6-Tetrachloronaphthalene is the degradation of the compound into various chloronaphthalenes through hydrodechlorination reactions . This process can lead to the formation of different chloronaphthalene congeners, depending on the environmental conditions and the presence of other substances .
Action Environment
The action of 1,2,5,6-Tetrachloronaphthalene is influenced by environmental factors. For example, the degradation of the compound was evaluated over three types of Fe–Al composite oxides, and the results showed that their reactive activities varied depending on their different pore structural properties and reactive sites . Furthermore, the presence of other substances can influence the hydrodechlorination and reverse chlorination reactions .
生化分析
Biochemical Properties
1,2,5,6-Tetrachloronaphthalene can induce different biochemical changes by activating cellular aryl hydrocarbon receptor (AhR)
Cellular Effects
It is known to have dioxin-like toxic properties , which suggests it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to induce biochemical changes by activating the cellular aryl hydrocarbon receptor (AhR)
准备方法
Synthetic Routes and Reaction Conditions
1,2,5,6-Tetrachloronaphthalene is typically synthesized through the chlorination of naphthalene. The process involves treating naphthalene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process .
Industrial Production Methods
Industrial production of 1,2,5,6-Tetrachloronaphthalene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through various techniques, including distillation and recrystallization .
化学反应分析
Types of Reactions
1,2,5,6-Tetrachloronaphthalene undergoes several types of chemical reactions, including:
Hydrodechlorination: This reaction involves the removal of chlorine atoms from the compound, typically using hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form various oxidation products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrodechlorination: Common reagents include hydrogen gas and catalysts such as palladium or platinum.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrodechlorination: Produces less chlorinated naphthalenes.
Oxidation: Forms various oxidized derivatives of naphthalene.
Substitution: Results in the formation of substituted naphthalenes with different functional groups.
相似化合物的比较
Similar Compounds
- 1,2,3,4-Tetrachloronaphthalene
- 1,2,3,5-Tetrachloronaphthalene
- 1,2,4,5-Tetrachloronaphthalene
Comparison
1,2,5,6-Tetrachloronaphthalene is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological properties. Compared to other tetrachloronaphthalenes, it has distinct environmental and biological behaviors, making it a valuable compound for specific research applications .
属性
IUPAC Name |
1,2,5,6-tetrachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUUGNBIWHBXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218136 | |
| Record name | 1,2,5,6-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67922-22-9 | |
| Record name | Naphthalene, 1,2,5,6-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,5,6-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


